5,8-Dimethoxy-1,2,3,4-tetrahydroacridine

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine (DMTHA; CAS 67188-32-3) is a synthetic tetrahydroacridine derivative belonging to the broader class of tacrine-based acetylcholinesterase (AChE) inhibitors. Its molecular formula is C15H17NO2 with a molecular weight of 243.3 g/mol.

Molecular Formula C15H17NO2
Molecular Weight 243.306
CAS No. 67188-32-3
Cat. No. B2696042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethoxy-1,2,3,4-tetrahydroacridine
CAS67188-32-3
Molecular FormulaC15H17NO2
Molecular Weight243.306
Structural Identifiers
SMILESCOC1=C2C=C3CCCCC3=NC2=C(C=C1)OC
InChIInChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3
InChIKeyFLJSDMZUFPVTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine: Core Chemical Identity and Pharmacological Classification for Procurement


5,8-Dimethoxy-1,2,3,4-tetrahydroacridine (DMTHA; CAS 67188-32-3) is a synthetic tetrahydroacridine derivative belonging to the broader class of tacrine-based acetylcholinesterase (AChE) inhibitors. Its molecular formula is C15H17NO2 with a molecular weight of 243.3 g/mol . Structurally, it contains a partially saturated acridine nucleus substituted with methoxy groups at the 5- and 8-positions, distinguishing it from the parent compound tacrine (9-amino-1,2,3,4-tetrahydroacridine). DMTHA functions primarily as a cholinesterase inhibitor and has been examined for neuroprotective properties relevant to Alzheimer's disease research [1]. This compound serves as both a pharmacological probe and a synthetic intermediate for constructing more complex bioactive tetrahydroacridine hybrids [2].

Why Generic Substitution of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine Fails: Critical Substituent Position Effects on AChE Potency


In the tetrahydroacridine series, the type and position of substituents on the acridine ring profoundly alter AChE inhibitory potency, selectivity for AChE over butyrylcholinesterase (BuChE), and pharmacological off-target profile. Unsubstituted tacrine (9-amino-1,2,3,4-tetrahydroacridine) inhibits AChE with an IC50 of approximately 180–223 nM, whereas the 5,8-dimethoxy substitution pattern on DMTHA yields an IC50 of 9.9 nM against AChE—representing an ~18- to 22-fold gain in potency [1][2]. Conversely, velnacrine (1-hydroxytacrine) exhibits an AChE IC50 of 3.27 µM, approximately 330-fold weaker than DMTHA . Because the 5,8-dimethoxy arrangement is not recapitulated by the common 9-amino, 7-methoxy, or 1-hydroxy substitution patterns, generic replacement with another tetrahydroacridine analog risks compromising target engagement, altering selectivity, and invalidating structure–activity relationship (SAR) continuity in ongoing research programs. The quantitative evidence below demonstrates that DMTHA occupies a distinct potency niche that cannot be approximated by simply selecting any in-class compound.

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine: Head-to-Head Quantitative Evidence for Differentiated Procurement Decisions


AChE Inhibitory Potency: DMTHA vs. Tacrine and Velnacrine

DMTHA demonstrates sub-nanomolar AChE inhibitory potency with an IC50 of 9.9 nM, a value approximately 18- to 22-fold more potent than the parent compound tacrine (IC50 180–223 nM) and approximately 330-fold more potent than the 1-hydroxy analog velnacrine (IC50 3.27 µM) [1][2]. This potency advantage arises from the 5,8-dimethoxy substitution pattern, which enhances binding interactions within the enzyme active site compared to the 9-amino or 1-hydroxy modifications.

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

AChE Selectivity Over Butyrylcholinesterase (BuChE): DMTHA Compared to Tacrine

Tacrine is known to inhibit both AChE and BuChE with relatively low selectivity (AChE/BuChE selectivity ratios near unity), whereas tetrahydroacridine derivatives bearing specific substituents exhibit markedly improved AChE selectivity. In the broader tetrahydroacridine class, compounds with diamino-4-fluorobenzoyl substituents show four-fold higher anti-AChE activity and higher AChE selectivity than tacrine [1]. Although direct BuChE IC50 data for DMTHA are not reported in isolation, the structure–activity relationship indicates that the 5,8-dimethoxy substitution contributes to a selectivity profile that is favorable for AChE-targeted applications, reducing concomitant BuChE inhibition that can cause peripheral cholinergic side effects [2].

Cholinesterase selectivity Off-target profiling Alzheimer's therapeutics

Synthetic Versatility as a Scaffold: DMTHA vs. Non-Methoxylated Tetrahydroacridine Intermediates

DMTHA serves as a key synthetic intermediate for constructing tetrahydroacridine–4-fluorobenzoic acid hybrids, diamino-tetrahydroacridine conjugates, and tacrine-hydrazinonicotinamide hybrids. The 5,8-dimethoxy groups provide distinct electronic and steric properties that influence the reactivity and final biological activity of the resulting conjugates [1]. In contrast, unsubstituted 1,2,3,4-tetrahydroacridine or 9-amino-tetrahydroacridine (tacrine) offers fewer sites for regioselective derivatization and generates hybrids with different SAR profiles [2].

Medicinal chemistry Scaffold diversification Hybrid molecule synthesis

Analytical Characterization and Purity Assessment: DMTHA Stability-Indicating HPLC Method

A validated stability-indicating HPLC method has been developed for tetrahydroacridine derivatives of the class to which DMTHA belongs. Under forced degradation conditions (acidic and basic hydrolysis, chemical oxidation, thermal stress at 60 °C, and UV light exposure), the method achieved limits of detection (LOD) and quantification (LOQ) below 2 µg/mL and 6 µg/mL, respectively, for the tetrahydroacridine derivatives, compared to 0.04 µg/mL and 0.12 µg/mL for tacrine [1]. This method provides a robust framework for assessing DMTHA purity, stability, and impurity profiling, which are essential parameters for reproducible biological testing and procurement quality specifications.

Analytical chemistry Quality control Stability testing

Neuroprotective Potential Beyond Cholinesterase Inhibition: DMTHA Class Effects

Tetrahydroacridine derivatives bearing specific substituents have demonstrated multifunctional activity beyond AChE inhibition, including dissociation of amyloid-beta (Aβ42) fibrils and neuroprotection against oxidative stress [1][2]. The 5,8-dimethoxy substitution pattern may contribute to these ancillary activities, although direct comparative data for DMTHA itself are limited. In class-level studies, a related tetrahydroacridine derivative (CHDA) showed potent AChE inhibition combined with low neuronal toxicity and Aβ42 fibril dissociative capability [3].

Neuroprotection Amyloid-beta Multifunctional agents

Patent Landscape and Freedom-to-Operate: DMTHA in Tetrahydroacridine IP

The tetrahydroacridine chemical space is covered by multiple patent families, including US5783584A (THA analogs as cholinesterase inhibitors) and applications related to heterodimers of tetrahydroacridines and tetrahydroquinolinones functioning as dual AChE inhibitors and NMDA receptor antagonists [1][2]. DMTHA, as a specific methoxylated tetrahydroacridine, falls within the broader structural claims of the tetrahydroacridine patent landscape. However, its distinct 5,8-dimethoxy substitution pattern may provide a basis for novel composition-of-matter claims when incorporated into hybrid structures not explicitly disclosed in prior art [1].

Intellectual property Patent analysis Research tool compounds

Optimal Research and Industrial Application Scenarios for 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine Based on Quantitative Differentiation


High-Sensitivity AChE Inhibition Assays Requiring Maximal Potency at Minimal Compound Concentration

DMTHA's AChE IC50 of 9.9 nM enables assay designs where inhibitor concentrations are kept low, minimizing solvent effects and non-specific binding. This is particularly advantageous for surface plasmon resonance (SPR)-based binding studies, microfluidic enzyme assays, and high-throughput screening (HTS) formats where compound solubility or DMSO tolerance limits maximum test concentrations. Compared to tacrine (IC50 180–223 nM), DMTHA achieves equivalent enzyme inhibition at ~20-fold lower molar concentrations, conserving precious enzyme preparations and reducing compound consumption per data point [1][2].

Structure–Activity Relationship (SAR) Studies Exploring 5,8-Disubstitution Effects on Cholinesterase Pharmacology

For medicinal chemistry programs systematically probing the influence of acridine ring substitution on cholinesterase inhibition and selectivity, DMTHA serves as the prototypical 5,8-dimethoxy congener. Its potency surpasses both unsubstituted tacrine (>18-fold) and 1-hydroxytacrine (velnacrine; >330-fold), providing a clear SAR anchor point for computational modeling, docking studies, and pharmacophore refinement aimed at optimizing AChE affinity [1][2].

Synthesis of Tetrahydroacridine–4-Fluorobenzoic Acid Hybrids with Enhanced AChE Activity

DMTHA functions as a starting material for generating diamino-tetrahydroacridine–4-fluorobenzoic acid hybrids that exhibit four-fold higher anti-AChE activity than tacrine [1]. The established stability-indicating HPLC method provides validated quality control for these hybrid products, making DMTHA the preferred scaffold for laboratories focused on developing next-generation cholinesterase inhibitors with improved potency and analytical characterization [1].

Early-Stage Drug Discovery for Multifunctional Anti-Alzheimer's Agents

Tetrahydroacridine derivatives containing the 5,8-dimethoxy motif are being investigated as multifunctional agents that combine potent AChE inhibition with the ability to dissociate pre-formed Aβ42 fibrils [1][2]. For drug discovery teams pursuing disease-modifying Alzheimer's therapeutics, DMTHA offers a differentiated starting point relative to tacrine, which lacks significant amyloid-related activity and carries a more pronounced hepatotoxicity liability [2].

Quote Request

Request a Quote for 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.